molecular formula C8H11N5 B13057155 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13057155
M. Wt: 177.21 g/mol
InChI Key: WPIYMASUEYDWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine ( 1339383-88-8) is a heterocyclic organic compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol . This amine-functionalized hybrid scaffold, featuring both pyrazole and imidazole pharmacophores, is designed for advanced scientific research and drug discovery applications. The presence of these two privileged heterocyclic structures in a single molecule makes it a valuable template for investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology . A key area of research for this compound and its analogs is in overcoming antibacterial resistance. Imidazole and pyrazole hybrids are actively studied as a strategy to combat multi-drug resistant pathogens, including the nosocomial ESKAPE pathogens . The mechanism of action for related bioactive hybrids often involves targeting microbial DNA; for instance, nitroimidazole-based prodrugs are known to be metabolically activated to form toxic radical species that inhibit DNA synthesis and cause DNA strand breaks, leading to cell death . Furthermore, structural analogs of this compound are investigated for their anticancer potential. Similar molecules have been developed as targeted therapeutic agents, such as inhibitors of the V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) kinase, which is a critical target in cancers like cutaneous melanoma . The research value of this compound lies in its versatility as a synthetic intermediate and its potential to interact with multiple biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, and synthesize more complex molecular conjugates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c9-8-1-3-13(11-8)6-5-12-4-2-10-7-12/h1-4,7H,5-6H2,(H2,9,11)

InChI Key

WPIYMASUEYDWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of Imidazole Moiety

  • Imidazole rings can be synthesized by cyclization of glyoxal with ammonia and aldehydes or via oxidative cyclization of thiosemicarbazones.

  • For example, aldehydes converted to thiosemicarbazones undergo oxidative cyclization in the presence of ammonium iron(II) sulfate to yield imidazole derivatives.

Synthesis of Pyrazole Moiety

  • Pyrazoles are commonly prepared by reacting hydrazine hydrate with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • In one study, 2-hydrazinyl-imidazolones were prepared by refluxing hydrazine hydrate with thioxoimidazolidinones, followed by reaction with acetophenone to form hydrazones, which were then converted into pyrazole derivatives using Vilsmeier-Haack reagent (phosphorus oxychloride in DMF).

Coupling Imidazole and Pyrazole Rings

  • The linkage of the imidazole nitrogen to the pyrazole ring through an ethyl spacer is often accomplished by alkylation reactions, where a 2-chloroethyl or 2-bromoethyl intermediate reacts with the imidazole nitrogen.

  • Controlled reaction conditions such as temperature, solvent choice (e.g., dioxane, ethanol), and reaction time (often several hours under reflux) are critical for good yields.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents like DMF or methanol or by chromatographic techniques.

  • Characterization involves IR spectroscopy (to identify NH2, C=O, and ring vibrations), 1H-NMR (to confirm hydrogen environments including NH and aromatic protons), mass spectrometry (to confirm molecular ion peaks), and elemental analysis.

  • X-ray crystallography can be used to confirm the spatial arrangement and bond lengths within the molecule.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Formation of imidazole derivative via oxidative cyclization Aldehyde → thiosemicarbazone → oxidative cyclization with NH4Fe(SO4)2·12H2O Imidazole intermediate, moderate yield (not always reported)
2 Preparation of pyrazole ring Reaction of hydrazine hydrate with 1,3-diketone or acetophenone derivatives under reflux Pyrazole intermediate, isolated by crystallization
3 Coupling via alkylation Reaction of imidazole with 2-chloroethyl or 2-bromoethyl pyrazole derivative in dioxane or ethanol under reflux Target compound this compound, yield varies (typically moderate to good)
4 Purification Recrystallization or chromatography Pure compound confirmed by spectral data

Reaction Conditions and Optimization Notes

  • Temperature : Reflux temperatures (80–110 °C) are commonly used during cyclization and alkylation steps to ensure completion.

  • Solvent choice : Polar aprotic solvents like dioxane or ethanol are preferred for alkylation to enhance nucleophilicity of imidazole nitrogen.

  • Reaction time : Typically 6–25 hours depending on step; longer reflux times improve conversion but may increase side reactions.

  • Purification : Recrystallization from DMF or methanol yields high purity; chromatographic methods help remove side products.

  • Yields : Reported yields vary; oxidative cyclization steps may have moderate yields due to sensitivity of intermediates. Alkylation steps generally provide moderate to good yields (50–80%) depending on reagent purity and reaction control.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Typical Yield Notes
Imidazole ring synthesis Glyoxal, ammonia, aldehydes, thiosemicarbazones Oxidative cyclization with NH4Fe(SO4)2·12H2O, mild heating Moderate (not always reported) Sensitive to oxidation conditions
Pyrazole ring formation Hydrazine hydrate, 1,3-diketones, acetophenone Reflux in ethanol, 20–25 h Moderate to good Requires careful control to avoid side products
Coupling via alkylation Imidazole derivative, 2-chloroethyl or 2-bromoethyl pyrazole Reflux in dioxane or ethanol, 6–10 h Moderate to good (50–80%) Alkylation efficiency depends on leaving group and solvent
Purification Recrystallization, chromatography Ambient to mild heating High purity Confirmed by NMR, IR, MS

Research Findings and Practical Considerations

  • The presence of the ethyl linker between imidazole and pyrazole rings provides moderate steric hindrance, which can influence reaction rates during coupling.

  • Electron-donating or withdrawing substituents on pyrazole or imidazole rings affect reactivity and yield; for example, methyl substitution at pyrazole position 4 slightly increases yield and solubility.

  • Spectroscopic data (NMR, IR) are essential for confirming the integrity of both rings and the ethyl linkage.

  • X-ray crystallography, when available, provides definitive structural confirmation, especially for bond lengths and angles critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrides. Substitution reactions typically result in alkylated or acylated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function or altering their structure . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine and related compounds:

Compound Name Molecular Formula Substituents on Pyrazole Key Functional Groups Molecular Weight CAS Number
This compound C₉H₁₃N₅ 3-amine, 1-ethylimidazole Amine, imidazole, pyrazole 191.23 1850937-55-1
1-(2-Ethylhexyl)-1H-pyrazol-3-amine C₁₁H₂₁N₃ 3-amine, 1-ethylhexyl Amine, alkyl chain 195.30 1240564-44-6
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine C₁₃H₁₈N₁₀ 5-amine, 1-methyl, triazole-imidazole-propyl Amine, triazole, imidazole 366.38 Not provided
1-[2-(2-Methylpropane-2-sulfonyl)ethyl]-1H-pyrazol-3-amine C₉H₁₇N₃O₂S 3-amine, 1-sulfonylethyl Amine, sulfonyl group 231.32 1699097-86-3
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine C₁₀H₁₉N₅ 3-amine, 1-piperazinyl-ethyl Amine, piperazine 209.29 1341061-78-6

Key Observations :

  • Substituent Diversity : The target compound uniquely combines imidazole and pyrazole rings, whereas analogs like 1-(2-ethylhexyl)-1H-pyrazol-3-amine () lack heterocyclic substituents, favoring lipophilic alkyl chains.
  • Hydrogen Bonding Potential: The imidazole group in the target compound enhances hydrogen-bonding capacity compared to sulfonyl or piperazinyl substituents in other derivatives (e.g., ). This mimics histamine’s interaction with biological receptors .

Physicochemical Properties

  • Molecular Weight : The target compound (191.23) is smaller than the triazole-containing analog (366.38, ), suggesting better membrane permeability.
  • Hydrophilicity : The imidazole ring introduces polarity, contrasting with the hydrophobic ethylhexyl group in 1-(2-ethylhexyl)-1H-pyrazol-3-amine ().
  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of pyrazole with imidazole-ethyl intermediates, a strategy paralleled in and .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The target compound’s imidazole and amine groups can form intramolecular hydrogen bonds (e.g., S(6) motifs as in ) and stabilize crystal lattices via N–H⋯N interactions .
  • π–π Stacking : Pyrazole and imidazole rings in the target compound may engage in π–π interactions at distances ~3.6–3.7 Å, similar to pyridazine derivatives ().

Biological Activity

1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine, with the CAS number 1339383-88-8, is a compound that belongs to the pyrazole class of heterocyclic compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by recent research findings and case studies.

The molecular formula of this compound is C8_8H11_{11}N5_5, with a molecular weight of 177.21 g/mol. Although specific physical properties such as boiling point and melting point are not available, the compound's structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated cytotoxic activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, certain derivatives showed IC50_{50} values ranging from 2.43 to 14.65 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

The mechanism of action for these compounds often involves the inhibition of key cellular targets such as microtubules and various kinases involved in cancer progression. For example, compounds derived from the pyrazole scaffold have been shown to disrupt microtubule assembly at concentrations as low as 20 μM, which is critical for cancer cell division and survival .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. A study on related compounds reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be below 125 µg/mL for various bacterial strains . These findings suggest that derivatives similar to this compound may also possess notable antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50_{50} / MIC (μM or µg/mL)Reference
AnticancerMDA-MB-231 (Breast Cancer)2.43 - 7.84
HepG2 (Liver Cancer)4.98 - 14.65
AntibacterialStaphylococcus aureus<125
Escherichia coli<125

Case Studies

In a notable case study involving pyrazole derivatives, researchers synthesized several new compounds based on the pyrazole structure and evaluated their biological activities. One compound demonstrated significant apoptosis-inducing effects in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher doses . This suggests that such derivatives could be developed further as potential therapeutic agents in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.